Butylhydrazine

Descripción general

Descripción

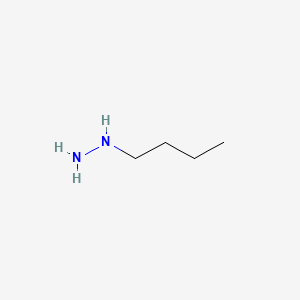

Butylhydrazine is a chemical compound that is part of the hydrazine family, which are characterized by the presence of an -NH-NH2 group. While the provided papers do not directly discuss butylhydrazine, they do provide insights into various derivatives and related compounds that can help infer some aspects of butylhydrazine's chemistry and applications.

Synthesis Analysis

The synthesis of butylhydrazine derivatives is a topic of interest due to their potential applications. For instance, N-tert-butyl-N,N'-diacylhydrazines have been synthesized and shown to possess insecticidal activities . These compounds were designed to include 1,2,3-thiadiazole structures, which were found to improve or maintain the activity of the diacylhydrazines . Another synthesis approach involves palladium-catalyzed cross-coupling between alkenyl halides and tert-butyl carbazate, leading to the formation of N-Boc-N-alkenylhydrazines . Additionally, novel N-sulfenyl-N'-tert-butyl-N,N'-diacylhydrazines have been synthesized, displaying improved solubility and hydrophobicities compared to their parent compounds .

Molecular Structure Analysis

The molecular structure of butylhydrazine derivatives can be complex and is often characterized using various spectroscopic techniques. For example, the crystal structure of a synthesized t-butyl-2-(4-hydroxy-3-methoxybenzylidene)hydrazine carboxylate was determined to be monoclinic with trans-geometry at the C=N bond . Similarly, the structure of a new hydrazone of gossypol with 3-oxa-n-butylhydrazine was confirmed to exist in a N-imine-N-imine tautomeric form .

Chemical Reactions Analysis

The reactivity of butylhydrazine derivatives can be inferred from the chemical reactions they undergo. For instance, the synthesis of N'-tert-butyl-N-substituted benzoyl-N-(substituted phenyl)aminocarbonylhydrazines involves the reaction of benzyl chloroformate with benzyl alcohol and triphosgene . The resulting compounds exhibit larvicidal activities and potential anticancer activities . Another example is the reaction of 1-tert-butylhydrazine with various reagents to form compounds like 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one, which was characterized by its orthorhombic crystal structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of butylhydrazine derivatives are crucial for their potential applications. The insecticidal activities of N-alkoxysulfenyl-N'-tert-butyl-N,N'-diacylhydrazines suggest that the introduction of a sulfenyl substituent can significantly enhance larvicidal activity . The crystal structure analysis of N-tert-butyl-N'-thio[O-(1-methylthioethylimino)-N'-methylcarbamic acid]-N,N'-dibenzoylhydrazine revealed a gauche conformation of the N-N bond, which is different from its parent compound . Additionally, the biological activity of N'-tert-butyl-N-(3-methoxylbenzoyl)-N-(4-methyl-1,2,3-thiadiazole-5-formylhydrazine) against Sclerotinia sclerotiorum and Plutella xylostella L. indicates that these compounds can be effective fungicides and insecticides .

Aplicaciones Científicas De Investigación

1. Tumorigenic Studies

Research by Nagel, Shimizu, and Tóth (1975) has shown that n-butylhydrazine hydrochloride (BH) demonstrates tumorigenic properties in mice. Continuous exposure to BH via drinking water resulted in a significant increase in lung tumor incidence compared to untreated controls. These findings highlight the tumorigenic potential of butylhydrazine and its implications in environmental and health safety research (Nagel, Shimizu, & Tóth, 1975).

Safety and Hazards

Butylhydrazine is highly toxic and a strong reducing agent . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mecanismo De Acción

Target of Action

Butylhydrazine, also known as “Hydrazine, butyl-”, is a chemical compound that has been studied for its potential biological activities

Mode of Action

It is known that substituted dibenzoyl hydrazines, a class of compounds to which butylhydrazine belongs, were described as the first non-steroidal ecdysone agonists . These compounds mimic the natural insect moulting hormones or ecdysteroids in both fruitfly Drosophila melanogaster and tobacco hornworm Manduca sexta . This suggests that Butylhydrazine may interact with its targets in a similar manner, leading to changes in the organism’s growth and development.

Biochemical Pathways

Given the compound’s potential role as an ecdysone agonist , it may affect pathways related to insect growth and development.

Result of Action

As a potential ecdysone agonist , it may affect the growth and development of insects.

Action Environment

Factors such as temperature, pH, and the presence of other chemicals could potentially influence the compound’s action

Propiedades

IUPAC Name |

butylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2/c1-2-3-4-6-5/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLVLDXNZDIDKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2043822 | |

| Record name | Butylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2043822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butylhydrazine | |

CAS RN |

3530-11-8 | |

| Record name | Butylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003530118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2043822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUTYLHYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9LHK32292 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

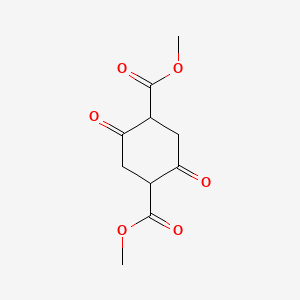

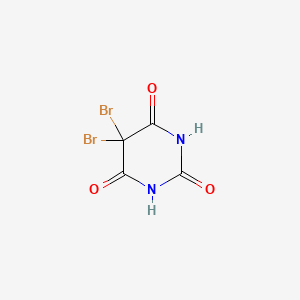

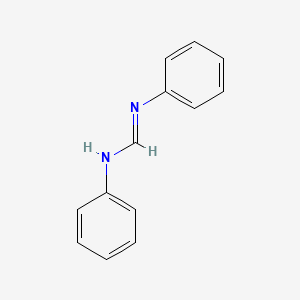

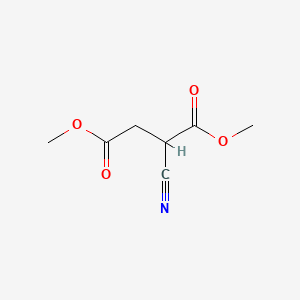

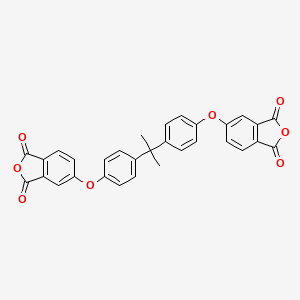

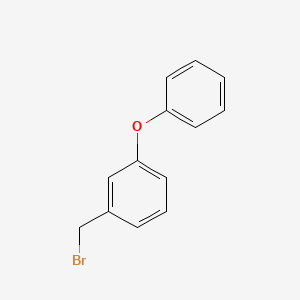

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula of 1,2-dibenzoyl-1-tert-butylhydrazine?

A1: The molecular formula of 1,2-dibenzoyl-1-tert-butylhydrazine is C19H22N2O2. []

Q2: What is the molecular weight of 1,2-dibenzoyl-1-tert-butylhydrazine?

A2: The molecular weight of 1,2-dibenzoyl-1-tert-butylhydrazine is 310.4 g/mol. []

Q3: What spectroscopic data is available for characterizing butylhydrazine derivatives?

A3: Various spectroscopic techniques have been employed to characterize butylhydrazine derivatives, including NMR (1H and 13C), IR spectroscopy, and mass spectrometry. [, ]

Q4: How does 1,2-dibenzoyl-1-tert-butylhydrazine (RH-5849) exert its insecticidal effects?

A4: RH-5849 acts as a nonsteroidal ecdysone agonist, mimicking the action of the molting hormone 20-hydroxyecdysone in insects. This leads to premature molting, disrupting the insect's development and ultimately causing death. [, ]

Q5: What are the downstream effects of RH-5849 on insect cells?

A5: In susceptible insect cells, RH-5849 induces morphological changes, inhibits cell proliferation, and triggers the induction of enzymes like acetylcholinesterase. []

Q6: Are there any non-insecticidal biological activities reported for butylhydrazine derivatives?

A6: Certain N-benzoyl-N-tert-butyl-N′-(β-triphenylgermyl)propionylhydrazines, structurally related to butylhydrazines, have shown potential anticancer activities in vitro. []

Q7: How do structural modifications of 1,2-dibenzoyl-1-tert-butylhydrazine analogs impact their larvicidal activity?

A7: Studies on substituted dibenzoyl-1-tert-butylhydrazines have revealed that molecular hydrophobicity and the electron-withdrawing inductive effect of ortho substituents contribute to increased larvicidal activity. Conversely, bulky meta and para substituents decrease activity. []

Q8: Does the substitution pattern on the benzoyl rings of 1,2-dibenzoyl-1-tert-butylhydrazine affect its activity?

A8: Yes, specific disubstitution patterns, particularly 2,3-, 2,5-, and 2,6-disubstitutions on the benzoyl rings, have been shown to reduce larvicidal activity compared to the unsubstituted compound. []

Q9: Is there a relationship between the structure of substituted dibenzoyl-1-tert-butylhydrazines and their binding affinity to the ecdysone receptor?

A9: Research suggests a correlation exists between the structure of these compounds and their binding affinity to the ecdysone receptor. Molecular modeling studies indicate structural similarities between 1,2-dibenzoyl-1-tert-butylhydrazine and 20-hydroxyecdysone, particularly in the π-electronic conjugated area, flexible alkyl group, and strong negative electronic center. []

Q10: What analytical methods are used to determine dislodgeable residues of N-4-chlorobenzoyl-N'-benzoyl-N'-tert-butylhydrazine (RH-0345) from grass?

A10: Liquid chromatography (LC) with UV detection at 260 nm is employed to quantify RH-0345 residues. The method involves washing grass samples with a wetting agent to determine chemically dislodgeable residues and using a dosimeter to measure physically dislodgeable residues. []

Q11: Can terahertz time-domain spectroscopy be used to detect butylhydrazine derivatives?

A11: Yes, terahertz time-domain spectroscopy, combined with metamaterials, has demonstrated high sensitivity in detecting butylhydrazine and similar compounds, even at low concentrations. []

Q12: What are the toxicological effects of tert-butylhydrazine monohydrochloride in rats?

A12: Repeated dose toxicity studies in rats have shown that tert-butylhydrazine monohydrochloride can cause anemia and spleen abnormalities at higher doses. The LOAEL was determined to be 0.8 mg/kg/day based on hematological changes. []

Q13: What are the carcinogenic effects of 1,1-di-n-butylhydrazine in mice?

A13: Lifetime administration of 1,1-di-n-butylhydrazine in drinking water to mice induced tumors in the lungs, forestomach, and liver, suggesting carcinogenic potential. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromobenzo[B]thiophene](/img/structure/B1329661.png)